Aqueous Solubility vs Cy3 Maleimide
Sulfo-Cy3 maleimide (potassium) exhibits markedly higher aqueous solubility than non-sulfonated Cy3 maleimide. The sulfonated derivative dissolves in water at 30 g/L (0.39 M), eliminating the need for organic co-solvents during protein labeling reactions [1]. In contrast, non-sulfonated Cy3 maleimide requires organic co-solvents such as DMF, DMSO, or acetonitrile for aqueous reaction systems, with reported water solubility of only 0.57 mM (approximately 420 mg/L for a related Cyanine3 maleimide derivative) . The sulfonate modification also introduces negative charges that reduce dye aggregation and non-specific adsorption when conjugated to biomolecule surfaces, further enhancing labeling efficiency and conjugate stability .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 30 g/L (0.39 M) in water |
| Comparator Or Baseline | Non-sulfonated Cy3 maleimide: requires organic co-solvents (DMF, DMSO, acetonitrile) for aqueous reactions; water solubility ~420 mg/L (0.57 mM) for related Cyanine3 maleimide |
| Quantified Difference | ~71-fold higher aqueous solubility (by mass concentration) |
| Conditions | Water at ambient temperature |
Why This Matters
Higher aqueous solubility eliminates organic co-solvent requirements, preserving structural integrity of solvent-sensitive proteins and enabling labeling of antibodies and labile proteins under mild, purely aqueous conditions.
- [1] Lumiprobe. Sulfo-Cyanine3 maleimide solubility: soluble in water (0.39 M = 30 g/L). View Source
